molecular formula C17H10BrCl2NO2 B6049951 N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

Cat. No.: B6049951
M. Wt: 411.1 g/mol
InChI Key: VWEPEDNFJCAGRN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl and dichlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the carboxamide: The final step involves the reaction of the furan derivative with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide depends on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It could bind to receptors, modulating cellular signaling pathways.

    DNA interaction: The compound might interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-5-phenylfuran-2-carboxamide
  • N-(3-chlorophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
  • N-(3-bromophenyl)-5-(2,3-dichlorophenyl)thiophene-2-carboxamide

Uniqueness

N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is unique due to its specific combination of bromophenyl and dichlorophenyl groups attached to the furan ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrCl2NO2/c18-10-3-1-4-11(9-10)21-17(22)15-8-7-14(23-15)12-5-2-6-13(19)16(12)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPEDNFJCAGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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